molecular formula C16H14N4O B2756369 1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 894997-80-9

1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2756369
CAS RN: 894997-80-9
M. Wt: 278.315
InChI Key: VLHFVZJMIKXVPF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with a fused pyrazolo[3,4-d]pyrimidine core. Its chemical structure consists of a pyrazolo[3,4-d]pyrimidine ring system linked to a prop-2-ynyl group and substituted with a 2,4-dimethylphenyl moiety. This compound has attracted attention due to its potential biological activities, including antiviral, antimicrobial, and antitumor properties .


Synthesis Analysis

The synthesis of this compound involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. Specifically, a 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine precursor reacts with various azidoaryl compounds under ultrasonic conditions. The reaction proceeds with good yields, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one features the pyrazolo[3,4-d]pyrimidine core, with the prop-2-ynyl group and the 2,4-dimethylphenyl substituent. The arrangement of atoms and bonds within this compound determines its chemical properties and interactions .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. For example, it can undergo nucleophilic addition reactions at the prop-2-ynyl group or cyclization reactions to form other heterocyclic derivatives. These reactions influence its biological activity and potential therapeutic applications .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components, leading to various effects. Further studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-4-7-19-10-17-15-13(16(19)21)9-18-20(15)14-6-5-11(2)8-12(14)3/h1,5-6,8-10H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHFVZJMIKXVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one

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